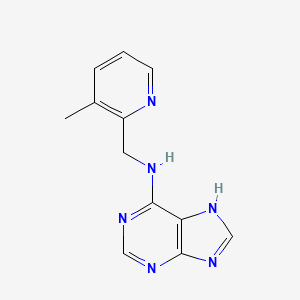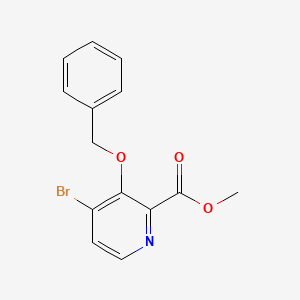
Furanyl fentanyl-13C6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanyl fentanyl-13C6 (hydrochloride) is a synthetic opioid analgesic and an isotopically labeled analog of furanyl fentanyl. It is primarily used as a certified reference material in forensic and analytical laboratories for the quantification of furanyl fentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Furanyl fentanyl itself is a potent opioid, structurally related to fentanyl, and is categorized as a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
The synthesis of furanyl fentanyl-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the molecular structure of furanyl fentanyl. The synthetic route typically starts with the preparation of labeled phenethylamine, which is then reacted with furan-2-carboxylic acid chloride to form the corresponding amide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial production methods for isotopically labeled compounds like furanyl fentanyl-13C6 (hydrochloride) require specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The process involves rigorous quality control measures to meet international standards such as ISO/IEC 17025 and ISO 17034 .
Chemical Reactions Analysis
Furanyl fentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Furanyl fentanyl-13C6 (hydrochloride) is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Standards: Used as an internal standard for the quantification of furanyl fentanyl in biological samples using GC-MS or LC-MS.
Forensic Analysis: Helps in the identification and quantification of furanyl fentanyl in forensic toxicology investigations.
Pharmacological Studies: Used to study the pharmacokinetics and metabolism of furanyl fentanyl in biological systems.
Environmental Monitoring: Employed in the detection of furanyl fentanyl in environmental samples to monitor contamination and assess public health risks.
Mechanism of Action
Furanyl fentanyl-13C6 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, which reduces neuronal excitability and inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This mechanism is similar to that of other opioid analgesics, resulting in potent analgesic effects and potential for respiratory depression .
Comparison with Similar Compounds
Furanyl fentanyl-13C6 (hydrochloride) is similar to other fentanyl analogs, such as:
Fentanyl: A potent opioid analgesic used in medical settings for pain management.
Acetylfentanyl: An analog with similar effects but slightly less potent than fentanyl.
Butyrfentanyl: Another analog with similar pharmacological properties but different potency and duration of action.
The uniqueness of furanyl fentanyl-13C6 (hydrochloride) lies in its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from unlabeled compounds in complex biological matrices .
Properties
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2+1,5+1,6+1,10+1,11+1,21+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKAYRKIIKMNAP-FRJYZACLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036962 |
Source


|
| Record name | 2-Furanyl fentanyl-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
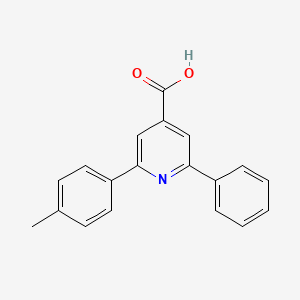
![Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester](/img/structure/B8256723.png)
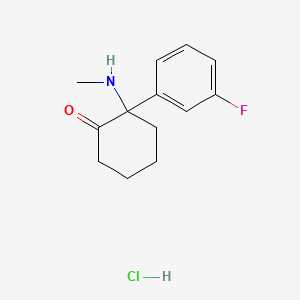

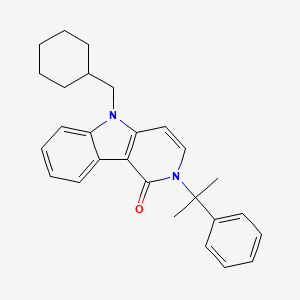
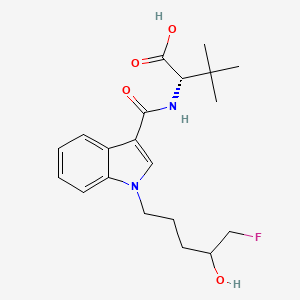
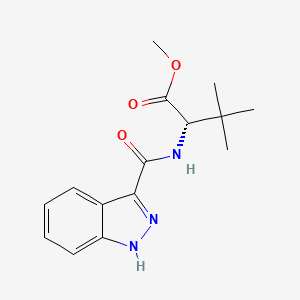
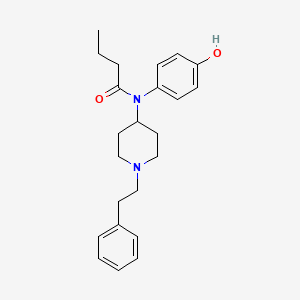

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B8256789.png)
![15-[5-(Dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8256799.png)
![1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8256802.png)
